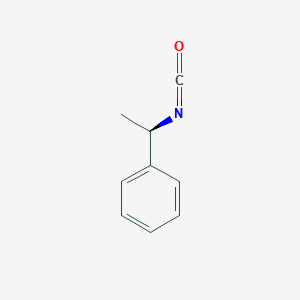

(R)-(+)-1-Phenylethyl isocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(1R)-1-isocyanatoethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-8(10-7-11)9-5-3-2-4-6-9/h2-6,8H,1H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJSCUXAFAJEQGB-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33375-06-3 | |

| Record name | (+)-α-Methylbenzyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33375-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | R-(+)-α-methylbenzyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.790 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-(+)-1-Phenylethyl Isocyanate: A Comprehensive Technical Guide for Scientific Professionals

An In-depth Exploration of the Chemical Properties, Synthesis, and Application of a Key Chiral Derivatizing Agent in Modern Chemistry and Drug Development.

Introduction

(R)-(+)-1-Phenylethyl isocyanate, a chiral molecule of significant interest, has carved a niche for itself in the realms of analytical and synthetic chemistry. Its unique stereochemistry and reactive isocyanate group make it an invaluable tool for the derivatization and resolution of racemic mixtures, particularly alcohols and amines. This guide provides a comprehensive overview of its chemical properties, synthesis, and diverse applications, with a focus on its utility for researchers, scientists, and professionals in drug development.

This compound, also known by synonyms such as (R)-(+)-α-Methylbenzyl isocyanate, is a colorless to pale yellow liquid.[1] Its utility primarily stems from its role as a chiral derivatizing agent (CDA).[1][2] CDAs are enantiomerically pure compounds that react with a mixture of enantiomers to form diastereomers. These resulting diastereomers possess distinct physical and spectroscopic properties, which allows for their separation and quantification, a critical step in the development of stereochemically pure pharmaceuticals.[2][3]

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, storage, and application in experimental settings.

| Property | Value |

| Molecular Formula | C₉H₉NO[4] |

| Molecular Weight | 147.17 g/mol [4] |

| CAS Number | 33375-06-3[4] |

| Appearance | Clear colorless to pale yellow liquid[5] |

| Boiling Point | 55-56 °C at 2.5 mm Hg[5] |

| Density | 1.045 g/mL at 20 °C[5] |

| Refractive Index (n20/D) | 1.513[5] |

| Optical Activity ([α]20/D) | +10° (neat)[5] |

| Solubility | Decomposes in water. Soluble in chloroform, ethyl acetate, and methanol (slightly).[5][6] |

| Storage Temperature | 2-8°C[5] |

Note: This compound is moisture-sensitive and should be stored in a tightly sealed container in a dry, well-ventilated area.[5][7]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral features are summarized below:

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is the strong, characteristic absorption band of the isocyanate group (-N=C=O) around 2260 cm⁻¹.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Mass Spectrometry (MS): The mass spectrum typically displays the molecular ion peak, which confirms the molecular weight of the compound.[4]

Synthesis and Purification

The synthesis of this compound is typically achieved through the reaction of the corresponding chiral amine, (R)-(+)-1-phenylethylamine, with a phosgene equivalent. A common and safer alternative to phosgene gas is triphosgene.[8][11]

General Synthesis Protocol using Triphosgene

This protocol outlines a general procedure for the synthesis of isocyanates from primary amines using triphosgene.

Materials:

-

(R)-(+)-1-Phenylethylamine

-

Triphosgene

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (Et₃N) or another suitable non-nucleophilic base

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of (R)-(+)-1-phenylethylamine in anhydrous DCM is prepared in a three-necked flask equipped with a mechanical stirrer and an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled in an ice bath.

-

A solution of triphosgene in anhydrous DCM is added dropwise to the stirred amine solution.

-

After the addition is complete, a base such as triethylamine is added dropwise to neutralize the hydrogen chloride generated during the reaction.[11]

-

The reaction mixture is allowed to warm to room temperature and stirred for a specified period.

-

The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.[8]

Purification

The crude this compound is typically purified by fractional distillation under reduced pressure to yield the pure product.[1]

Caption: General workflow for the synthesis and purification of this compound.

Reactivity and Mechanistic Insights

The high reactivity of the isocyanate group is central to the utility of this compound. The electrophilic carbon atom of the isocyanate is susceptible to nucleophilic attack by compounds containing active hydrogen atoms, such as alcohols and amines.

Reaction with Alcohols

This compound reacts with alcohols to form carbamates (urethanes). This reaction is fundamental to its application as a chiral derivatizing agent for the resolution of racemic alcohols.[12] The reaction proceeds via nucleophilic addition of the alcohol's hydroxyl group to the isocyanate's carbonyl carbon.[13][14]

Reaction with Amines

Similarly, the reaction with primary or secondary amines yields the corresponding urea derivatives. This reaction is also widely used for the chiral resolution of racemic amines. The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the isocyanate's carbonyl carbon.[15]

Caption: Reaction of this compound (PEI) with alcohols and amines.

Applications in Asymmetric Synthesis and Drug Development

The primary application of this compound lies in its ability to facilitate the separation and analysis of enantiomers. This is of paramount importance in the pharmaceutical industry, where the stereochemistry of a drug molecule can have profound effects on its pharmacological activity and safety profile.[][17]

Chiral Derivatization for Enantiomeric Resolution

By reacting with a racemic mixture of a chiral analyte (e.g., an alcohol or amine), this compound converts the enantiomers into a mixture of diastereomers. These diastereomers have different physical properties and can be separated by standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[12]

Determination of Enantiomeric Excess and Absolute Configuration

Once the diastereomers are separated, their relative amounts can be determined, which directly corresponds to the enantiomeric excess (ee) of the original analyte. Furthermore, by comparing the spectroscopic data (e.g., NMR spectra) of the derivatized products with known standards, the absolute configuration of the analyte can often be assigned.[18][19] This is a powerful alternative to X-ray crystallography for determining the absolute stereochemistry of chiral molecules.[19]

Protocol for Chiral Derivatization and NMR Analysis

Objective: To determine the enantiomeric excess of a chiral secondary alcohol using this compound and ¹H NMR spectroscopy.

Materials:

-

Racemic secondary alcohol

-

This compound

-

Anhydrous deuterated chloroform (CDCl₃) for NMR

-

NMR tubes

Procedure:

-

In a clean, dry vial, dissolve a known amount of the racemic alcohol in a minimal amount of anhydrous CDCl₃.

-

Add a slight molar excess of this compound to the solution.

-

Allow the reaction to proceed to completion at room temperature. The reaction can be monitored by thin-layer chromatography (TLC).

-

Directly acquire the ¹H NMR spectrum of the resulting diastereomeric carbamates in the reaction mixture.

-

Identify the signals corresponding to a specific proton (e.g., the methine proton adjacent to the carbamate linkage) for each diastereomer. These signals should have different chemical shifts.

-

Integrate the areas of these distinct signals. The ratio of the integrals corresponds to the ratio of the enantiomers in the original alcohol sample.

Caption: Logical workflow for chiral resolution using a chiral derivatizing agent.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Toxicity: It is toxic if inhaled and harmful if swallowed.[4][20][21]

-

Corrosivity: It causes severe skin burns and eye damage.[20][21]

-

Sensitization: It may cause an allergic skin reaction and allergy or asthma symptoms or breathing difficulties if inhaled.[20][21]

-

Handling: Work in a well-ventilated area, preferably in a fume hood.[22] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[20] Avoid breathing vapors or mist.[22]

-

Storage: Store in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as water, alcohols, amines, and strong oxidizing agents.[6][22]

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.[22]

Conclusion

This compound is a powerful and versatile tool in the arsenal of chemists and pharmaceutical scientists. Its ability to serve as a chiral derivatizing agent is instrumental in the separation, quantification, and characterization of enantiomers. A thorough understanding of its chemical properties, reactivity, and proper handling is essential for its successful application in research and development, particularly in the synthesis of enantiomerically pure active pharmaceutical ingredients. As the demand for stereochemically defined drugs continues to grow, the importance of reagents like this compound will undoubtedly increase.

References

-

Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed. [Link]

-

This compound - PubChem. [Link]

-

Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide | The Journal of Organic Chemistry - ACS Publications. [Link]

-

Chiral derivatizing agent - Grokipedia. [Link]

-

Chiral derivitizing agent - chemeurope.com. [Link]

-

-

The mechanism of the reaction of aryl isocyanates with alcohols and amines. Part III. The “spontaneous” reaction of phenyl isocyanate with various alcohols. Further evidence relating to the anomalous effect of dialkylanilines in the base-catalysed reaction - Journal of the Chemical Society (Resumed) (RSC Publishing). [Link]

-

-

Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines | Semantic Scholar. [Link]

-

1-phenylethyl isocyanate is a powerful reagent for the chiral analysis of secondary alcohols and hydroxy fatty acids with remote stereogenic centres - PubMed. [Link]

-

Reaction of isocyanates with alcohols | Download Scientific Diagram - ResearchGate. [Link]

-

of the reaction between - AUB ScholarWorks. [Link]

-

Mechanism of Amine-Catalyzed Reaction of Isocyanates with Hydroxyl Compounds | Industrial & Engineering Chemistry Fundamentals - ACS Publications. [Link]

-

Preparation of (phenyl ethyl isocyanate) - PrepChem.com. [Link]

-

This compound - Optional[Near IR] - Spectrum - SpectraBase. [Link]

-

The Role of Isocyanates in Modern Pharmaceuticals - Patsnap Eureka. [Link]

-

A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules - PMC - NIH. [Link]

-

Rhenium-Catalyzed CH Aminocarbonylation of Azobenzenes with Isocyanates - Supporting Information. [Link]

-

(S)-(-)-1-Phenylethyl isocyanate - SpectraBase. [Link]

-

Synthesis of Amino Acid Ester Isocyanates - Organic Syntheses Procedure. [Link]

-

Utilization of cascade chemo-bio catalysis for the synthesis of R -1-phenylethyl acetate. [Link]

-

1 H NMR (300 MHz) spectrum of ( S )-1-phenylethyl ( R )-acetoxyphenylacetate and ( R ) - ResearchGate. [Link]

-

Application of Biobased Solvents in Asymmetric Catalysis - MDPI. [Link]

-

Catalytic asymmetric reactions of isocyanides for constructing non-central chirality - PMC. [Link]

Sources

- 1. This compound | 33375-06-3 [chemicalbook.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Chiral_derivitizing_agent [chemeurope.com]

- 4. This compound | C9H9NO | CID 7018262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 33375-06-3 [amp.chemicalbook.com]

- 6. This compound, 99% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 7. This compound, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. This compound(33375-06-3) 1H NMR spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. rsc.org [rsc.org]

- 12. 1-phenylethyl isocyanate is a powerful reagent for the chiral analysis of secondary alcohols and hydroxy fatty acids with remote stereogenic centres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 4. The mechanism of the reaction of aryl isocyanates with alcohols and amines. Part III. The “spontaneous” reaction of phenyl isocyanate with various alcohols. Further evidence relating to the anomalous effect of dialkylanilines in the base-catalysed reaction - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 14. Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines | Semantic Scholar [semanticscholar.org]

- 15. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 17. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]

- 18. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Chiral Derivatizing Agent for Absolute Configuration | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 20. aksci.com [aksci.com]

- 21. tcichemicals.com [tcichemicals.com]

- 22. This compound - Safety Data Sheet [chemicalbook.com]

Authored for Senior Research & Development Professionals

An In-depth Technical Guide to (R)-(+)-1-Phenylethyl isocyanate (CAS: 33375-06-3)

Introduction: The Strategic Role of this compound in Stereochemical Control

This compound, identified by CAS number 33375-06-3, is a high-purity chiral auxiliary and synthetic building block of significant importance in pharmaceutical and agrochemical research and development.[1] Its utility is centered on its enantiomerically pure structure, which features a highly reactive isocyanate functional group attached to a chiral benzylic carbon. This unique combination makes it an indispensable tool for two primary applications: the determination of enantiomeric purity and absolute configuration of chiral molecules, and as a foundational component for the asymmetric synthesis of complex, biologically active compounds.[1][]

This guide provides a comprehensive technical overview for the experienced scientist, moving beyond simple procedural descriptions to explore the mechanistic rationale, practical considerations, and strategic applications of this versatile reagent. We will delve into its core physicochemical properties, its function as a chiral derivatizing agent for spectroscopic and chromatographic analysis, its application in the synthesis of chiral therapeutics, and the critical safety protocols required for its handling.

Section 1: Core Physicochemical and Stereochemical Properties

A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its effective application. As a liquid at room temperature, it is readily miscible with a range of anhydrous organic solvents, a property crucial for its use in solution-phase reactions.[3][4] Its high reactivity is primarily dictated by the electrophilic nature of the isocyanate group's central carbon atom.

From a stereochemical perspective, the defining feature is the "(R)" configuration at the C1 position of the ethyl chain. Commercial suppliers typically guarantee a high degree of optical purity (e.g., ≥99.5:0.5 enantiomeric ratio), which is a critical prerequisite for its use in determining the enantiomeric excess of other molecules.[5] Any significant enantiomeric contamination in the reagent would directly translate into errors in the calculated purity of the analyte.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 33375-06-3 | [1][3][6] |

| Molecular Formula | C₉H₉NO | [1][6] |

| Molecular Weight | 147.17 g/mol | [6][7] |

| Appearance | Clear, colorless to pale yellow liquid | [1][3][4] |

| Boiling Point | 55-56 °C at 2.5 mmHg (3.3 hPa) | [3][5][8] |

| Density | ~1.045 g/mL at 20 °C | [3][8] |

| Refractive Index (n20/D) | ~1.513 | [1][3] |

| Optical Rotation ([α]20/D) | +9.0° to +11.5° (neat) | [1][5][9] |

| Solubility | Decomposes in water; Soluble in Chloroform, Ethyl Acetate | [8][10] |

| Key Sensitivity | Moisture Sensitive | [8][10] |

Section 2: Application as a Chiral Derivatizing Agent (CDA)

The principal application of this compound is as a chiral derivatizing agent (CDA).[3][8] This technique converts a mixture of enantiomers, which are spectroscopically indistinguishable under achiral conditions, into a mixture of diastereomers.[11][12] Diastereomers possess different physical and chemical properties, allowing for their differentiation and quantification by standard analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and chromatography.[12][13]

The Underpinning Mechanism: From Enantiomers to Distinguishable Diastereomers

The process hinges on a straightforward nucleophilic addition reaction. The isocyanate group (-N=C=O) is a potent electrophile. Chiral analytes containing nucleophilic functional groups, such as primary/secondary alcohols (-OH) or amines (-NH₂), will attack the central carbon of the isocyanate.[14]

-

Reaction with Alcohols: Forms a diastereomeric mixture of carbamates (urethanes).

-

Reaction with Amines: Forms a diastereomeric mixture of ureas.[14][15][16]

Consider a racemic mixture of a chiral alcohol (containing both R-alcohol and S-alcohol). Reaction with a single enantiomer of the CDA, this compound (R-PEI), results in two distinct products:

-

(R)-PEI + (R)-alcohol → (R,R)-diastereomer

-

(R)-PEI + (S)-alcohol → (R,S)-diastereomer

These (R,R) and (R,S) diastereomers have different spatial arrangements and, consequently, different NMR spectra and chromatographic retention times, enabling their quantification.[12][13]

Workflow and Protocol for Enantiomeric Excess (ee) Determination via ¹H NMR

The following protocol outlines a self-validating system for determining the enantiomeric excess of a chiral primary or secondary alcohol. The key to trustworthiness is ensuring the derivatization reaction proceeds to completion to avoid kinetic resolution, where one enantiomer might react faster than the other, leading to an inaccurate measurement of the original ratio.

Experimental Workflow Diagram

Caption: Workflow for ee% determination using (R)-PEI.

Step-by-Step Methodology:

-

Preparation: In a clean, dry NMR tube, dissolve the chiral analyte (e.g., a secondary alcohol, ~0.1 mmol) in a suitable anhydrous deuterated solvent (e.g., 0.6 mL of CDCl₃ or pyridine-d₅). Causality: Anhydrous conditions are critical. Water readily reacts with the isocyanate to form an achiral urea byproduct, consuming the reagent and complicating the spectrum.[10][14]

-

Reagent Addition: Add a slight excess of this compound (1.1 to 1.2 equivalents) directly to the NMR tube. Causality: Using an excess of the derivatizing agent ensures the reaction goes to completion, which is essential to prevent kinetic resolution and obtain an accurate representation of the original enantiomeric ratio.[12]

-

Reaction: Cap the NMR tube, mix thoroughly, and allow the reaction to proceed at room temperature. The reaction is often rapid but can be monitored by acquiring periodic ¹H NMR spectra until the signals of the starting alcohol have disappeared. A catalyst, such as a drop of dibutyltin dilaurate or a tertiary amine, can be added to accelerate the reaction if necessary, particularly for sterically hindered alcohols.[17]

-

NMR Acquisition: Once the reaction is complete, acquire a high-resolution ¹H NMR spectrum.

-

Data Analysis:

-

Identify a well-resolved proton signal in the newly formed diastereomeric carbamates. Protons close to the newly formed stereocenter, such as the methine proton (-CH-) of the original alcohol, are often ideal candidates.

-

In the spectrum of the diastereomeric mixture, this signal will appear as two distinct peaks or multiplets.

-

Carefully integrate the areas of these two signals (let's call them Area A and Area B).

-

Calculate the enantiomeric excess (ee) using the formula: ee (%) = |(Area A - Area B) / (Area A + Area B)| * 100

-

Application in Chromatography

Beyond NMR, this compound is a powerful reagent for the chiral analysis of secondary alcohols and hydroxy fatty acids by capillary gas chromatography (GC).[18] After derivatization, the resulting diastereomeric 1-phenylethylcarbamates can be separated on standard achiral GC columns, providing excellent resolution even for molecules where the stereogenic center is remote from other functional groups.[18] This method is particularly valuable for analyzing medium- to long-chain secondary alcohols.[18]

Section 3: Application as a Chiral Synthetic Building Block

The high reactivity of the isocyanate group also makes this compound a valuable chiral building block in asymmetric synthesis.[1] This is particularly relevant in drug development, where establishing specific stereocenters is often critical for biological activity.[19]

Synthesis of Chiral Ureas and Carbamates

The reactions with amines and alcohols are not just analytical tools; they are robust synthetic transformations for creating stable, chiral urea and carbamate moieties within a larger target molecule.[20][15] These functional groups are common in pharmaceuticals due to their hydrogen bonding capabilities and metabolic stability.[21]

General Reaction Mechanism

Caption: Nucleophilic addition to form carbamates or ureas.

This strategy allows for the direct incorporation of the (R)-1-phenylethyl group, a common chiral motif, into a drug candidate. A green chemistry approach for synthesizing chiral urea derivatives involves the reaction of isocyanates with amino acids in an alkaline aqueous medium, which can proceed efficiently at room temperature.[15][22]

Section 4: Safety, Handling, and Storage

This compound is a hazardous chemical that requires strict handling protocols. Its primary hazards stem from its high reactivity and toxicity, particularly via inhalation.[6][23][24]

Table 2: GHS Hazard Information

| Hazard Class | Statement | Precautionary Codes |

| Acute Toxicity, Inhalation | Fatal if inhaled | P260, P284, P310 |

| Skin Corrosion/Irritation | Causes skin irritation | P264, P302+P352 |

| Eye Damage/Irritation | Causes serious eye irritation | P264, P305+P351+P338 |

| Respiratory/Skin Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause an allergic skin reaction. | P261, P284, P333+P313 |

| Specific Target Organ Toxicity | May cause respiratory irritation | P261, P271 |

Mandatory Handling and Storage Protocols:

-

Ventilation: All manipulations must be performed in a certified chemical fume hood to prevent inhalation of vapors.[23][24]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, a lab coat, and chemical safety goggles.[24] For any risk of aerosol generation, respiratory protection is required.[23][24]

-

Inert Conditions: Due to its high sensitivity to moisture, handle and store the reagent under an inert atmosphere (e.g., nitrogen or argon).[10] Use dry glassware and anhydrous solvents for all reactions.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, typically refrigerated at 2-8°C.[4][5][8] Keep away from water, alcohols, amines, strong bases, and oxidizing agents.[10]

-

First Aid:

-

Inhalation: Move the victim to fresh air immediately. Call a physician or poison control center.[23]

-

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[23]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call an ophthalmologist.[23]

-

Swallowing: Make the victim drink water (two glasses at most). Consult a physician immediately. Do not induce vomiting.[23]

-

Conclusion

This compound is more than a mere chemical reagent; it is a strategic enabler for advancing stereochemically complex projects in drug discovery and chemical development. Its primary strength lies in its ability to reliably convert enantiomeric mixtures into separable diastereomers, providing a clear and quantifiable window into the stereochemical purity of a sample. Furthermore, its utility as a chiral building block provides a direct route for incorporating a key stereocenter into new chemical entities. Mastery of its application, grounded in a firm understanding of its reactivity and adherence to stringent safety protocols, empowers researchers to solve critical challenges in stereochemical analysis and asymmetric synthesis.

References

- PubMed. (n.d.). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy.

- chemeurope.com. (n.d.). Chiral derivitizing agent.

- ChemicalBook. (n.d.). This compound | 33375-06-3.

- Wikipedia. (n.d.). Chiral derivatizing agent.

- Grokipedia. (n.d.). Chiral derivatizing agent.

- BOC Sciences. (n.d.). CAS 33375-06-3 this compound.

- ChemicalBook. (n.d.). This compound - Safety Data Sheet.

- ACS Publications. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry.

- Chem-Impex. (n.d.). (R)-(+)-α-Methylbenzyl isocyanate.

- PubChem. (n.d.). This compound.

- ChemicalBook. (n.d.). This compound | 33375-06-3.

- Thermo Scientific Chemicals. (n.d.). This compound, 99% 5 g.

- Acmec Biochemical. (n.d.). 33375-06-3[this compound].

- PubMed. (2007). 1-phenylethyl isocyanate is a powerful reagent for the chiral analysis of secondary alcohols and hydroxy fatty acids with remote stereogenic centres.

- AK Scientific, Inc. (n.d.). Phenylethyl isocyanate Safety Data Sheet.

- Thermo Scientific Alfa Aesar. (n.d.). This compound, 99% 1 g.

- Sigma-Aldrich. (n.d.). (R)-(+)-a-Methylbenzyl isocyanate for chiral derivatization, LiChropur.

- ECHEMI. (n.d.). Buy this compound from HANGZHOU LEAP CHEM CO., LTD..

- PubMed Central. (n.d.). Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity.

- Thermo Scientific Chemicals. (n.d.). This compound, 99% 1 g.

- RSC Publishing. (n.d.). Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity.

- TCI Chemicals. (n.d.). SAFETY DATA SHEET - Phenethyl Isocyanate.

- ACS Publications. (n.d.). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism.

- Patsnap Eureka. (n.d.). The Role of Isocyanates in Modern Pharmaceuticals.

- ResearchGate. (2018). Which amine is more reactive with isocyanate when the compound is having both primary and secondary amines?.

- NIH. (n.d.). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments.

- ResearchGate. (n.d.). The reaction of o-hydroxybenzyl alcohol with phenyl isocyanate in polar solvents.

- Wikipedia. (n.d.). Isocyanate.

Sources

- 1. chemimpex.com [chemimpex.com]

- 3. This compound | 33375-06-3 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. (R)-(+)-α-甲基苄基异氰酸酯 derivatization grade (chiral), LiChropur™, ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | C9H9NO | CID 7018262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 33375-06-3[this compound]- Acmec Biochemical [acmec.com.cn]

- 8. This compound | 33375-06-3 [amp.chemicalbook.com]

- 9. This compound, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 10. This compound, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. Chiral_derivitizing_agent [chemeurope.com]

- 12. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]

- 13. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Isocyanate - Wikipedia [en.wikipedia.org]

- 15. Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. 1-phenylethyl isocyanate is a powerful reagent for the chiral analysis of secondary alcohols and hydroxy fatty acids with remote stereogenic centres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]

- 20. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 21. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: VII. Synthesis and Properties 1-[(Adamantan-1-yl)methyl]-3-(fluoro, chlorophenyl) Ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 23. This compound - Safety Data Sheet [chemicalbook.com]

- 24. aksci.com [aksci.com]

Molecular weight of (R)-(+)-1-Phenylethyl isocyanate

An In-Depth Technical Guide to (R)-(+)-1-Phenylethyl Isocyanate

Abstract

This compound is a chiral derivatizing agent of significant utility in synthetic organic chemistry, particularly within the realms of pharmaceutical research and drug development. Its stereospecificity and the high reactivity of the isocyanate functional group make it an invaluable tool for the resolution of racemic mixtures and the determination of enantiomeric purity. This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, core applications in asymmetric synthesis, detailed experimental protocols for its use, and critical safety and handling procedures. Designed for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to facilitate its effective and safe application in the laboratory.

The Strategic Role of Chiral Isocyanates in Asymmetric Synthesis

Chirality is a fundamental principle in pharmacology, where the enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. The synthesis and separation of single enantiomers are therefore critical pursuits in modern drug discovery. Isocyanates are a class of organic compounds containing the functional group –N=C=O. They are highly reactive electrophiles, readily forming stable covalent bonds with a wide range of nucleophiles, including alcohols, amines, and thiols. This reactivity makes them versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1]

This compound distinguishes itself as a premier chiral auxiliary. Its utility stems from its ability to convert a racemic mixture of chiral nucleophiles (like amines or alcohols) into a mixture of diastereomers. These resulting diastereomers (e.g., ureas or carbamates) possess distinct physical properties, such as different solubilities and chromatographic retention times, which allows for their separation by standard laboratory techniques like crystallization or chromatography. Once separated, the individual diastereomers can be hydrolyzed to yield the desired pure enantiomers of the original substrate.

Physicochemical Properties and Specifications

The efficacy and application of this compound are dictated by its distinct chemical and physical properties. It is a colorless to pale yellow liquid that is highly sensitive to moisture.[2][3] Proper storage and handling are paramount to maintain its reactivity and purity.

Table 1: Key Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉NO | [4][5][6] |

| Molecular Weight | 147.17 g/mol | [4][5] |

| CAS Number | 33375-06-3 | [2][4][5] |

| Appearance | Clear colorless to pale yellow liquid | [3][7] |

| Density | 1.045 g/mL at 20 °C | [2][3][8] |

| Boiling Point | 55-56 °C at 2.5 mm Hg | [2][3][7] |

| Refractive Index (n20/D) | 1.513 | [2][3][8] |

| Optical Rotation ([α]20/D) | +10°, neat | [2][8] |

| Flash Point | 65.6 °C (150 °F) | [2][7][8] |

| Solubility | Decomposes in water. Soluble in chloroform, ethyl acetate, methanol. | [2][6][7][9] |

| Key Synonyms | (R)-(+)-α-Methylbenzyl isocyanate, [(1R)-1-isocyanatoethyl]benzene | [4][5] |

The molecule's structure, featuring a stereogenic center adjacent to the phenyl ring and the reactive isocyanate group, is the basis for its utility in chiral separations. The isocyanate group is an excellent electrophile, while the chiral center provides the basis for diastereomeric differentiation.

Core Application: Chiral Derivatization for Enantiomeric Resolution

The primary application of this compound is as a chiral derivatizing agent.[2][3][10] The fundamental principle involves reacting the single-enantiomer isocyanate with a racemic mixture of a chiral substrate, such as a primary or secondary amine. This reaction produces a mixture of two diastereomeric ureas, which can then be separated.

-

Reaction: (R)-Isocyanate + (R/S)-Amine → (R,R)-Urea + (R,S)-Urea

-

Causality: The resulting (R,R) and (R,S) ureas are diastereomers. Unlike the original enantiomers, diastereomers have different physical and chemical properties. This difference is exploited for separation via techniques like fractional crystallization or, more commonly, column chromatography (e.g., HPLC).

The workflow for this process is a cornerstone of asymmetric synthesis and analysis, enabling both the preparative separation of enantiomers and the analytical determination of enantiomeric excess (e.e.).

Caption: Workflow for chiral resolution using this compound.

Experimental Protocol: Derivatization of a Racemic Primary Amine

This protocol provides a representative methodology for the derivatization of a generic racemic primary amine.

Trustworthiness: This protocol incorporates self-validating steps. The reaction is monitored by TLC to ensure completion, preventing incomplete conversion that would complicate separation. The use of an inert atmosphere is a critical control to protect the moisture-sensitive reagent.

Methodology:

-

Preparation and Setup:

-

Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or in a desiccator.

-

To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the racemic amine (1.0 eq).

-

Dissolve the amine in an anhydrous aprotic solvent (e.g., dichloromethane or THF, 20 mL). The choice of solvent is critical; it must be inert to the isocyanate and capable of dissolving the reactants.

-

-

Reaction:

-

Cool the solution to 0 °C in an ice bath. This is done to control the exothermicity of the reaction and minimize potential side reactions.

-

Slowly add this compound (1.05 eq) to the stirred solution via syringe. A slight excess of the isocyanate ensures full conversion of the valuable racemic amine.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

-

Monitoring:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). Spot the reaction mixture against the starting amine. The disappearance of the starting amine spot and the appearance of new, higher-Rf product spots (the two diastereomers may or may not be resolved on TLC) indicate completion.

-

-

Workup:

-

Once the reaction is complete, quench any excess isocyanate by adding a small amount of methanol (1 mL) and stirring for 15 minutes.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification and Separation:

-

The crude residue contains the mixture of diastereomeric ureas. This mixture can now be separated.

-

Column Chromatography: Load the crude material onto a silica gel column. Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes). The two diastereomers should elute at different rates, allowing for their collection as separate fractions.

-

Combine the fractions containing each pure diastereomer and remove the solvent under reduced pressure.

-

-

Analysis and Cleavage:

-

The purity of the separated diastereomers can be confirmed by HPLC and/or NMR spectroscopy.

-

The individual enantiomers of the amine can be recovered by hydrolyzing the separated urea diastereomers, typically under acidic or basic conditions, although this step can sometimes be challenging.

-

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with extreme care by trained personnel.[4]

Hazards:

-

Acute Toxicity: Fatal if inhaled.[4][5][9] Harmful if swallowed.[4][9]

-

Corrosion/Irritation: Causes skin irritation and serious eye irritation.[4][5][9]

-

Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[4][5] May cause an allergic skin reaction.

-

Reactivity: Reacts with water, alcohols, and amines. It is moisture-sensitive.[2][8][9]

Handling Precautions:

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[11][12]

-

In case of inadequate ventilation, wear respiratory protection.[4][7]

-

Keep away from heat, open flames, and sources of ignition.[4]

Storage Requirements:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][9]

-

Due to its moisture sensitivity, it is often stored under an inert atmosphere (e.g., nitrogen or argon).[9]

Conclusion

This compound is a powerful and highly effective chiral derivatizing agent. Its well-defined physicochemical properties and predictable reactivity make it an indispensable tool for the separation of enantiomers and the analysis of chiral compounds in pharmaceutical and chemical research. While its utility is significant, the hazardous nature of the compound demands strict adherence to safety and handling protocols. By leveraging the principles and methodologies outlined in this guide, researchers can confidently and safely integrate this reagent into their workflows to advance the field of asymmetric synthesis.

References

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

-

This compound CAS#: 33375-06-3. ChemWhat. [Link]

-

Preparation of (phenyl ethyl isocyanate). PrepChem.com. [Link]

-

Phenethyl isocyanate. PubChem, National Center for Biotechnology Information. [Link]

-

The Role of Isocyanates in Modern Pharmaceuticals. (2025). Patsnap Eureka. [Link]

-

Isocyanate-based multicomponent reactions. (2024). National Center for Biotechnology Information. [Link]

Sources

- 1. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 33375-06-3 [amp.chemicalbook.com]

- 3. This compound | 33375-06-3 [chemicalbook.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. This compound | C9H9NO | CID 7018262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS 33375-06-3 | Sun-shinechem [sun-shinechem.com]

- 7. echemi.com [echemi.com]

- 8. chemwhat.com [chemwhat.com]

- 9. This compound, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. This compound, 99% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 11. aksci.com [aksci.com]

- 12. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to the Synthesis of (R)-(+)-1-Phenylethyl Isocyanate

Abstract

This technical guide provides a comprehensive overview of the synthesis of (R)-(+)-1-Phenylethyl Isocyanate, a critical chiral building block in modern drug discovery and development. Addressing researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to offer a deep dive into the underlying chemical principles, strategic considerations for methodological choices, and the practical nuances of execution. We will explore both traditional and contemporary synthetic routes, with a strong emphasis on safer, phosgene-free methodologies such as the Curtius rearrangement. Detailed experimental procedures, characterization data, and rigorous safety protocols are presented to ensure both scientific integrity and operational excellence.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a highly valuable chiral reagent, primarily utilized as a derivatizing agent to determine the enantiomeric purity of alcohols and amines. Its isocyanate functional group readily reacts with nucleophiles to form stable carbamate or urea derivatives, which can then be conveniently analyzed by chromatographic or spectroscopic methods. The distinct stereochemistry of the phenylethyl group allows for the differentiation of enantiomers in a racemic mixture, a crucial step in the development of stereochemically pure pharmaceuticals. The demand for enantiopure drugs is ever-increasing, as the physiological effects of enantiomers can vary significantly, with one enantiomer often being therapeutically active while the other may be inactive or even harmful.

Isocyanates, in general, are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, including anti-inflammatory drugs, anti-cancer agents, and antivirals.[1] Their ability to form stable linkages with various functional groups makes them indispensable tools for medicinal chemists.

Synthetic Strategies: A Comparative Analysis

The synthesis of this compound can be approached through several routes. Historically, the use of phosgene or its derivatives was commonplace for the conversion of amines to isocyanates. However, the extreme toxicity of phosgene has necessitated the development of safer alternatives.

The Traditional Phosgene-Based Approach: A Method of Historical Significance

The reaction of (R)-(+)-1-phenylethylamine with phosgene (COCl₂) or a solid phosgene equivalent like triphosgene (bis(trichloromethyl) carbonate) is a direct and efficient method for the synthesis of the corresponding isocyanate.[2] The reaction proceeds via the formation of a carbamoyl chloride intermediate, which is then dehydrochlorinated to yield the isocyanate.

While effective, the use of phosgene presents significant safety hazards due to its high toxicity and corrosiveness.[3][4][5][6] Consequently, this method is increasingly being replaced by safer alternatives in both academic and industrial settings.

The Curtius Rearrangement: A Safer and More Elegant Approach

The Curtius rearrangement is a powerful and versatile method for the synthesis of isocyanates from carboxylic acids, completely avoiding the use of phosgene.[6] This thermal or photochemical rearrangement of an acyl azide proceeds with the loss of nitrogen gas to yield an isocyanate.[6] A key advantage of the Curtius rearrangement is the retention of stereochemistry at the migrating group, making it ideal for the synthesis of chiral isocyanates like this compound.[6]

The overall transformation begins with a suitable carboxylic acid precursor, in this case, (R)-2-phenylpropanoic acid. This acid is first converted to an activated species, such as an acyl chloride or a mixed anhydride, which then reacts with an azide source to form the acyl azide. Subsequent heating of the acyl azide induces the rearrangement to the desired isocyanate.

Experimental Section: A Validated Protocol for the Synthesis of this compound via the Curtius Rearrangement

This section provides a detailed, step-by-step protocol for the synthesis of this compound, commencing with the readily available precursor, (R)-2-phenylpropanoic acid.

Synthesis of the Precursor: (R)-2-Phenylpropanoic Acid

(R)-2-Phenylpropanoic acid can be synthesized via various methods, including the asymmetric hydrogenation of α-phenylacrylic acid.[7]

Step-by-Step Synthesis of this compound

This synthesis is a three-step process starting from (R)-2-phenylpropanoic acid.

Step 1: Synthesis of (R)-2-Phenylpropanoyl Chloride

-

Principle: The carboxylic acid is converted to the more reactive acyl chloride using thionyl chloride. This activation is necessary for the subsequent reaction with sodium azide.

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, add (R)-2-phenylpropanoic acid (1 equivalent).

-

Add an excess of thionyl chloride (SOCl₂, approximately 2-3 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to reflux (approximately 80°C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After completion, remove the excess thionyl chloride by distillation under reduced pressure. The crude (R)-2-phenylpropanoyl chloride is obtained as a pale yellow oil and can be used in the next step without further purification.[8]

-

Step 2: Synthesis of (R)-2-Phenylpropanoyl Azide

-

Principle: The acyl chloride is reacted with sodium azide in a nucleophilic acyl substitution reaction to form the acyl azide. This intermediate is potentially explosive and should be handled with extreme care.

-

Procedure:

-

Dissolve the crude (R)-2-phenylpropanoyl chloride (1 equivalent) in a dry, inert solvent such as acetone or toluene in a round-bottom flask.

-

In a separate flask, prepare a solution of sodium azide (NaN₃, approximately 1.5 equivalents) in a minimal amount of water and add it dropwise to the acyl chloride solution at a low temperature (0-5°C) with vigorous stirring.

-

Allow the reaction to stir at room temperature for 1-2 hours.

-

After the reaction is complete, add cold water and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure at low temperature to obtain the crude (R)-2-phenylpropanoyl azide. Caution: Do not heat the acyl azide to dryness as it is potentially explosive.

-

Step 3: Curtius Rearrangement to this compound

-

Principle: The acyl azide undergoes thermal rearrangement in an inert solvent to yield the isocyanate and nitrogen gas. The reaction is stereospecific, with retention of configuration.[6]

-

Procedure:

-

Dissolve the crude (R)-2-phenylpropanoyl azide in a dry, high-boiling, inert solvent such as toluene or diphenyl ether in a round-bottom flask equipped with a reflux condenser.

-

Slowly and carefully heat the solution to reflux. The rearrangement will begin, evidenced by the evolution of nitrogen gas.

-

Continue heating until the gas evolution ceases (typically 1-2 hours). The progress of the reaction can be monitored by IR spectroscopy by observing the disappearance of the azide peak (~2140 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹).

-

After the reaction is complete, cool the mixture to room temperature.

-

Purification of this compound

The crude this compound can be purified by fractional distillation under reduced pressure.[7]

Characterization

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO | [9] |

| Molecular Weight | 147.17 g/mol | [9] |

| Appearance | Colorless to light yellow liquid | [7] |

| ¹H NMR (CDCl₃) | See spectrum details below | [10] |

| IR (Neat) | ~2270 cm⁻¹ (N=C=O stretch) | [9] |

-

¹H NMR Spectrum Interpretation: The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the phenyl group, a quartet for the methine proton, and a doublet for the methyl protons.[10]

Determination of Enantiomeric Purity

The enantiomeric excess (e.e.) of the synthesized this compound can be determined by chiral High-Performance Liquid Chromatography (HPLC).[11][12][13] A common method involves derivatization with a chiral alcohol, such as (S)-(-)-1-phenylethanol, to form diastereomeric carbamates, which can then be separated on a standard HPLC column. Alternatively, direct analysis on a chiral stationary phase is possible.[12]

Safety and Handling

The synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.

-

Isocyanates: Isocyanates are toxic and can cause respiratory and skin sensitization.[3][4][5][6] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[3][4][5]

-

Acyl Azides: Acyl azides are potentially explosive, especially when heated or in concentrated form. They should be handled with extreme caution, behind a blast shield, and should not be isolated in large quantities.

-

Sodium Azide: Sodium azide is highly toxic and can form explosive heavy metal azides.

-

Thionyl Chloride: Thionyl chloride is corrosive and reacts violently with water. It should be handled in a fume hood.

Visualizing the Process

Reaction Mechanism of the Curtius Rearrangement

Caption: The Curtius rearrangement pathway for the synthesis of this compound.

Experimental Workflow

Caption: A streamlined workflow for the synthesis and analysis of this compound.

Conclusion

This guide has detailed a reliable and safe synthetic route to this compound using the Curtius rearrangement, thereby avoiding the hazardous reagents traditionally employed. The provided experimental protocols, characterization data, and safety guidelines are intended to empower researchers in the pharmaceutical sciences to confidently and responsibly synthesize this important chiral building block. The principles and techniques discussed herein are broadly applicable to the synthesis of other chiral isocyanates, contributing to the advancement of asymmetric synthesis and the development of novel therapeutics.

References

- Habel, A., Spiteller, D., & Boland, W. (2007). 1-phenylethyl isocyanate is a powerful reagent for the chiral analysis of secondary alcohols and hydroxy fatty acids with remote stereogenic centres.

-

PrepChem. (n.d.). Preparation of (phenyl ethyl isocyanate). Retrieved January 27, 2025, from [Link]

-

PubChem. (n.d.). Phenethyl isocyanate. National Center for Biotechnology Information. Retrieved January 27, 2025, from [Link]

-

Lakeland Industries. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure. Retrieved January 27, 2025, from [Link]

-

Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES. Retrieved January 27, 2025, from [Link]

-

Safe Use of Di-Isocyanates. (n.d.). Retrieved January 27, 2025, from [Link]

-

Wikipedia. (2023, December 2). Curtius rearrangement. In Wikipedia. Retrieved January 27, 2025, from [Link]

-

PrepChem. (n.d.). Synthesis of (±)-2-phenylpropionic acid chloride. Retrieved January 27, 2025, from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 27, 2025, from [Link]

- Habel, A., Spiteller, D., & Boland, W. (2007). 1-phenylethyl isocyanate is a powerful reagent for the chiral analysis of secondary alcohols and hydroxy fatty acids with remote stereogenic centres.

-

ResearchGate. (2020, June 28). How to carry out synthesis of aromatic isocyanates using aromatic amine and triphosgene?. Retrieved from [Link]

-

The Royal Society of Chemistry. (2012). Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Retrieved from [Link]

- Kumar, V., & Mahajan, M. P. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Mini reviews in medicinal chemistry, 18(15), 1256–1273.

-

Royal Society of Chemistry. (n.d.). Rhenium-Catalyzed CH Aminocarbonylation of Azobenzenes with Isocyanates - Supporting Information. Retrieved from [Link]

- National Center for Biotechnology Information. (2023). Continuous-Flow Technology for Chemical Rearrangements: A Powerful Tool to Generate Pharmaceutically Relevant Compounds. ACS Medicinal Chemistry Letters, 14(3), 323-329.

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

- MDPI. (2022). An Evaluation of Immobilized Poly-(S)-N-(1-phenylethyl)

-

Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-phenylpropionic acid. Retrieved January 27, 2025, from [Link]

-

PrepChem. (n.d.). Synthesis of 2-phenylpropionic acid. Retrieved January 27, 2025, from [Link]

- National Center for Biotechnology Information. (2016). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of enzyme inhibition and medicinal chemistry, 31(sup4), 108–117.

- National Center for Biotechnology Information. (2022). Catalytic asymmetric reactions of isocyanides for constructing non-central chirality. Chemical Society reviews, 51(16), 7013–7038.

- ACS Publications. (2012). Recent Advances in Isocyanate Chemistry. Chemical Reviews, 112(1), 1-10.

-

Patsnap. (2025). The Role of Isocyanates in Modern Pharmaceuticals. Retrieved from [Link]

Sources

- 1. 2-PHENYLPROPIONIC ACID | 492-37-5 [chemicalbook.com]

- 2. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Catalytic asymmetric reactions of isocyanides for constructing non-central chirality - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 6. (R)-(-)-2-Phenylpropionic acid synthesis - chemicalbook [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. 1-phenylethyl isocyanate is a powerful reagent for the chiral analysis of secondary alcohols and hydroxy fatty acids with remote stereogenic centres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. phx.phenomenex.com [phx.phenomenex.com]

- 11. mdpi.com [mdpi.com]

- 12. shimadzu.com [shimadzu.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Reactivity of (R)-(+)-1-Phenylethyl Isocyanate with Alcohols

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(+)-1-Phenylethyl isocyanate stands as a pivotal reagent in modern organic chemistry, particularly in the realm of stereoselective synthesis and analysis. Its reaction with alcohols to form chiral urethane adducts is a cornerstone technique for the determination of enantiomeric purity and absolute configuration. This guide provides a comprehensive technical overview of this reaction, delving into its mechanistic intricacies, kinetic parameters, and stereochemical implications. Authored from the perspective of a seasoned application scientist, this document aims to bridge theoretical understanding with practical, field-proven insights, offering researchers and drug development professionals a robust resource to support their work in chiral analysis and synthesis. We will explore the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.

PART 1: The Core Reaction: Mechanism and Rationale

The reaction between an isocyanate and an alcohol yields a urethane (carbamate), a linkage of significant importance in polymer chemistry and pharmaceuticals. When a chiral isocyanate such as this compound is employed, it serves as a chiral derivatizing agent, converting a racemic or enantiomerically enriched alcohol into a mixture of diastereomers. Unlike enantiomers, diastereomers possess distinct physical properties, enabling their separation and quantification by standard chromatographic and spectroscopic techniques.

1.1 Mechanistic Nuances of Urethane Formation

The reaction is not a simple one-step nucleophilic addition. Evidence suggests a more complex, multimolecular mechanism where the alcohol plays a dual role as both nucleophile and catalyst.[1][2][3]

The currently accepted mechanism involves the following key aspects:

-

Nucleophilic Attack: The oxygen atom of the alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group. This addition occurs across the N=C bond of the isocyanate.[1][2]

-

Role of Alcohol Clusters: The reaction rate is often dependent on the concentration of the alcohol. This is attributed to the self-association of alcohol molecules through hydrogen bonding to form dimers, trimers, and higher-order polymers. These alcohol clusters are often more reactive than monomeric alcohol.[1] Theoretical studies suggest the active participation of at least three alcohol molecules in the reacting supersystem.[2][3]

-

Concerted Mechanism: The nucleophilic addition is believed to occur in a concerted manner.[1][2]

-

Autocatalysis: The urethane product itself can catalyze the reaction, leading to an increase in the reaction rate as the reaction progresses.

The following diagram illustrates the generally accepted multimolecular mechanism for the reaction between an isocyanate and an alcohol.

Caption: Multimolecular Mechanism of Urethane Formation

PART 2: Stereochemical Implications and Applications in Chiral Analysis

The primary application of the reaction between this compound and a chiral alcohol is the determination of the alcohol's enantiomeric excess (% ee) and absolute configuration.

2.1 Formation of Diastereomers

When a racemic alcohol, a 1:1 mixture of (R)- and (S)-enantiomers, reacts with enantiomerically pure this compound, two diastereomers are formed: (R,R)-urethane and (R,S)-urethane. These diastereomers can then be separated and quantified.

2.2 Analytical Techniques for Diastereomer Resolution

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating the resulting diastereomeric urethanes. The difference in their interaction with the stationary phase allows for their separation into two distinct peaks. The ratio of the areas of these peaks corresponds to the ratio of the enantiomers in the original alcohol sample.

-

Gas Chromatography (GC): Capillary GC is also highly effective for the separation of these diastereomeric carbamates, particularly for volatile alcohols.[4][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to distinguish between the diastereomers. The different spatial arrangements of the chiral centers in the diastereomers result in distinct chemical shifts for certain protons and carbons, allowing for their quantification.

PART 3: Experimental Protocol and Practical Considerations

The following section provides a detailed, field-proven protocol for the derivatization of a chiral secondary alcohol with this compound for the purpose of determining enantiomeric excess by HPLC.

3.1 Materials and Reagents

-

This compound (≥99% enantiomeric purity)

-

Chiral alcohol (e.g., (±)-1-phenylethanol as a model)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile)

-

Dry nitrogen or argon supply

-

Glassware (oven-dried)

-

Magnetic stirrer and stir bar

-

Syringes for liquid transfer

3.2 Step-by-Step Derivatization Protocol

-

Preparation: In an oven-dried, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, dissolve the chiral alcohol (1.0 mmol) in the anhydrous solvent (5 mL).

-

Addition of Isocyanate: To the stirred solution, add this compound (1.1 mmol, 1.1 equivalents) dropwise via syringe at room temperature.

-

Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC) or in-situ FTIR by observing the disappearance of the isocyanate N=C=O stretch (~2270 cm⁻¹). The reaction is typically complete within 1-4 hours.

-

Work-up: Upon completion, quench any excess isocyanate by adding a small amount of methanol (0.5 mL) and stirring for an additional 15 minutes.

-

Purification: The solvent is removed under reduced pressure. The resulting crude urethane can be purified by flash column chromatography on silica gel if necessary, though for many analytical applications, direct analysis of the crude product is sufficient.

The following diagram outlines the general experimental workflow.

Caption: Experimental Workflow for Chiral Derivatization

3.3 Factors Influencing Reactivity and Experimental Choices

| Parameter | Influence on Reaction | Rationale for Experimental Choice |

| Alcohol Structure | Primary alcohols are generally more reactive than secondary alcohols due to reduced steric hindrance.[6] | The choice of alcohol is dictated by the analytical objective. |

| Solvent | The reaction rate is influenced by the solvent's polarity and its ability to form hydrogen bonds. Aprotic solvents are commonly used to avoid side reactions.[7][8] | Dichloromethane or THF are good choices as they are relatively inert and effectively solvate the reactants. |

| Catalyst | The reaction can be accelerated by catalysts such as tertiary amines (e.g., DABCO) or organotin compounds (e.g., DBTDL).[2][9] | For analytical derivatization, the uncatalyzed reaction is often sufficiently fast and avoids potential interference from the catalyst during analysis. |

| Temperature | The reaction rate increases with temperature, following the Arrhenius equation. | Room temperature is generally sufficient for a reasonable reaction time and minimizes potential side reactions. |

| Stoichiometry | A slight excess of the isocyanate is used to ensure complete conversion of the alcohol. | This drives the reaction to completion, which is crucial for accurate quantification of the alcohol enantiomers. |

PART 4: Data Interpretation and Quantitative Analysis

The primary output of this experimental workflow is a chromatogram or spectrum showing the separation of the two diastereomeric urethanes. The enantiomeric excess (% ee) of the original alcohol is calculated using the following formula:

% ee = [ (Area of Major Diastereomer - Area of Minor Diastereomer) / (Area of Major Diastereomer + Area of Minor Diastereomer) ] x 100

PART 5: Safety and Handling of Isocyanates

Isocyanates are potent respiratory and skin sensitizers and should be handled with extreme caution in a well-ventilated fume hood.[10][11][12]

Key Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or butyl rubber), safety goggles, and a lab coat.

-

Ventilation: All manipulations should be performed in a certified chemical fume hood.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture, as it is moisture-sensitive.[4]

-

Disposal: Dispose of isocyanate waste according to institutional and local regulations for hazardous chemical waste.

Conclusion

The reaction of this compound with alcohols is a robust and reliable method for the determination of enantiomeric purity and absolute configuration. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and strict adherence to safety precautions are paramount for obtaining accurate and reproducible results. This in-depth guide provides the foundational knowledge and practical insights necessary for researchers, scientists, and drug development professionals to effectively utilize this powerful analytical tool in their work.

References

-

Raspoet, G., Nguyen, M. T., McGarraghy, M., & Hegarty, A. F. (1998). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry, 63(20), 6878–6885. [Link]

-

KINETIC STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS. (n.d.). ResearchGate. [Link]

-

This compound. PubChem. [Link]

-

Raspoet, G., Nguyen, M. T., McGarraghy, M., & Hegarty, A. F. (1998). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. Journal of Organic Chemistry, 63(20), 6878-6885. [Link]

-

Nagy, T., Viskolcz, B., & Fábián, I. (2018). Urethane Synthesis in the Presence of Organic Acid Catalysts—A Computational Study. Polymers, 10(12), 1362. [Link]

-

Fejes, Z., Kuki, Á., Nagy, T., Viskolcz, B., & Fábián, I. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Polymers, 11(10), 1543. [Link]

-

Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. (1991). Journal of the Chemical Society, Perkin Transactions 2, (11), 1793-1800. [Link]

-

KINETIC STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS. (n.d.). Semantic Scholar. [Link]

-

López, C. O. C., Fejes, Z., & Viskolcz, B. (2019). Microreactor assisted method for studying isocyanate–alcohol reaction kinetics. Reaction Kinetics, Mechanisms and Catalysis, 128(1), 227-237. [Link]

-

Morton, M., & Deisz, M. A. (1962). KINETIC STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS. Canadian Journal of Chemistry, 40(1), 29-35. [Link]

-

Introduction to Polyurethane Chemistry. (2021). ACS Publications. [Link]

-

Abbate, F. W., & Frisch, K. C. (1969). Urethanes. I. Organometallic catalysis of the reaction of alcohols with isocyanates. Journal of Polymer Science Part A-1: Polymer Chemistry, 7(12), 3327-3339. [Link]

-

Catalysis of Urethane Systems. Turkchem. [Link]

-

Chiral derivatizing agent. Wikipedia. [Link]

-

Ephraim, S., Woodward, A. E., & Mesrobian, R. B. (1958). Kinetic Studies of the Reaction of Phenyl Isocyanate with Alcohols in Various Solvents. Journal of the American Chemical Society, 80(6), 1326-1328. [Link]

-

Schurig, V., & Schmalzing, D. (2007). 1-phenylethyl isocyanate is a powerful reagent for the chiral analysis of secondary alcohols and hydroxy fatty acids with remote stereogenic centres. Journal of Chromatography A, 1165(1-2), 182-190. [Link]

-

Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. (2012). International Journal of Analytical Chemistry. [Link]

-

Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. (2019). Polymers. [Link]

-

Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. (2018). Herald Scholarly Open Access. [Link]

-

The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. (2014). Turkish Journal of Biology, 38(6), 826-834. [Link]

-

Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. (2013). Journal of Chemical Education, 90(1), 125-128. [Link]

-

Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review. (2013). Journal of Liquid Chromatography & Related Technologies, 36(10), 1335-1365. [Link]

-

13C Solution NMR Spectra of Poly(ether)urethanes. (1998). Defence Research Establishment Atlantic. [Link]

-

The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. Semantic Scholar. [Link]

-

HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (2009). Indian Journal of Pharmaceutical Sciences, 71(1), 44-49. [Link]

-

13C Solution NMR Spectra of Poly(ether)urethanes. (1998). ResearchGate. [Link]

-

Synthesis of Chiral 2-Amino-1-Phenylethanol. (2006). Taylor & Francis Group. [Link]

Sources

- 1. Chiral derivatizing reagents for drug enantiomers bearing hydroxyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound, 99% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 5. 1-phenylethyl isocyanate is a powerful reagent for the chiral analysis of secondary alcohols and hydroxy fatty acids with remote stereogenic centres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 7. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. turkchem.net [turkchem.net]

- 10. chemicalbook.com [chemicalbook.com]

- 11. This compound | C9H9NO | CID 7018262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. aksci.com [aksci.com]

A Senior Application Scientist's Guide to the Derivatization of Primary Amines with (R)-(+)-1-Phenylethyl Isocyanate for Chiral Analysis

Abstract: The determination of enantiomeric purity is a cornerstone of modern drug development and chemical synthesis. Chiral molecules can exhibit profoundly different pharmacological and toxicological profiles, necessitating robust analytical methods for their separation and quantification. This technical guide provides an in-depth exploration of the reaction between primary amines and the chiral derivatizing agent (R)-(+)-1-phenylethyl isocyanate (R-PEIC). We will dissect the underlying reaction mechanism, present a detailed, field-proven protocol for the synthesis of diastereomeric ureas, and discuss their subsequent analysis by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, chemists, and quality control professionals who require a reliable method for assessing the enantiomeric composition of chiral primary amines.

Foundational Principles: The Role of Chiral Derivatization

In the landscape of chiral analysis, direct separation on a chiral stationary phase (CSP) is a powerful technique. However, an alternative and often more accessible strategy involves chiral derivatization. This method converts a pair of enantiomers, which are chemically indistinguishable in an achiral environment, into a pair of diastereomers.

(R)-Amine & (S)-Amine (Enantiomers) + (R)-PEIC (Single Enantiomer Reagent) → (R,R)-Urea & (S,R)-Urea (Diastereomers)

Unlike enantiomers, diastereomers possess distinct physical and chemical properties, including different melting points, boiling points, solubilities, and, most importantly for our purposes, different interactions with achiral chromatographic stationary phases.[1][2][3] This fundamental difference allows for their separation and quantification using standard, non-chiral analytical techniques like HPLC.[4]